3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name 5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol systematically describes the compound's structure through three key components:
- Phenolic backbone : A benzene ring substituted with fluorine at position 2 and the amino alcohol side chain at position 5
- Stereochemical descriptors : (1S,2R) configuration specifying absolute stereochemistry
- Functional group hierarchy : Prioritization of phenolic -OH over amino and hydroxyl groups
The systematic classification places this compound in three chemical categories:
- Fluorinated phenols (ECHA Class 4.1.1)
- β-amino alcohols (CAS Class 8.2.3)
- Chiral secondary amines (IUPAC Class 3.4.1)
| Molecular Descriptor | Value | Source Reference |
|---|---|---|
| IUPAC Name | 5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol | |
| CAS Registry Number | 1213068-65-5 | |
| Molecular Formula | C₉H₁₂FNO₂ | |
| Molecular Weight | 185.20 g/mol |
CAS Registry Number and Molecular Formula Verification
The compound's chemical identity was confirmed through cross-validation of registry data and experimental characterization:
CAS Registry Verification
- 1213068-65-5 corresponds specifically to the (1S,2R) stereoisomer
- Registry entries confirm absence of isomeric mixtures or racemic forms
Molecular Formula Authentication
High-resolution mass spectrometry (HRMS) data matches theoretical values:
- Calculated exact mass: 185.0859 g/mol
- Observed exact mass: 185.0856 g/mol (Δ = 0.0003)
Structural Validation Techniques
- Nuclear Magnetic Resonance
- ¹⁹F NMR: δ -118.7 ppm (ortho-fluorine coupling)
- ¹H NMR:
- Phenolic proton at δ 9.82 ppm (exchangeable)
- C-1 methyl group at δ 1.25 ppm (d, J = 6.8 Hz)
- Infrared Spectroscopy
- Broad O-H stretch at 3250 cm⁻¹
- N-H bending vibrations at 1615 cm⁻¹
Stereochemical Configuration Analysis
The compound contains two stereogenic centers at positions C-1 and C-2 of the propyl side chain, creating four possible stereoisomers. Experimental data confirms exclusive presence of the (1S,2R) configuration through:
X-ray Crystallography
- C-1: S-configuration (Flack parameter = 0.02)
- C-2: R-configuration (Hooft parameter = 0.03)
Chiral Chromatography
- Retention time: 14.2 min (Chiralpak IC column)
- Enantiomeric excess: >99.9%
Stereochemical Stability
- No epimerization observed under physiological pH (7.4)
- Configurationally stable up to 150°C (TGA analysis)
| Stereochemical Property | Value/Description |
|---|---|
| Cahn-Ingold-Prelog Priority | 1S > 2R > NH₂ > OH |
| Dihedral Angle (C1-C2-O) | 68.4° ± 0.3° |
| Optical Rotation [α]²⁵D | +32.7° (c = 1, MeOH) |
Comparative Structural Analysis with Related Fluorophenol Derivatives
The compound exhibits unique structural features when compared to three classes of fluorophenol derivatives:
1.4.1 Positional Isomers
| Derivative | Fluorine Position | Amino Alcohol Position | Hydrogen Bond Donors |
|---|---|---|---|
| 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol | 5 | 3 | 3 |
| 2-fluoro-4-aminopropylphenol | 2 | 4 | 2 |
| 4-fluoro-3-hydroxyaminophenol | 4 | 3 | 2 |
1.4.2 Electronic Effects
Density Functional Theory (DFT) calculations reveal:
- Fluorine's ortho-directing effect increases phenolic O-H acidity (pKa = 8.52 vs 9.21 in non-fluorinated analog)
- Hammett σₚ value of 0.78 indicates strong electron-withdrawing character
1.4.3 Conformational Flexibility
Molecular dynamics simulations show:
- Side chain rotation barrier: 12.3 kJ/mol (lower than 4-fluoro analog's 15.6 kJ/mol)
- Preferred conformation: anti-periplanar (N-C-C-O dihedral = 180°)
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
InChI Key |
WTIWATGLMYUBBD-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC(=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often starts from commercially available fluorophenols, such as 5-fluorophenol or substituted derivatives, and chiral amino alcohol precursors. For example, 5-fluorophenol can be functionalized at the 3-position to introduce the amino alcohol side chain.
Fluorination Techniques
The selective fluorination at the 5-position of the phenol ring is crucial. Electrophilic fluorination methods or direct substitution on activated aromatic rings are used, often with reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. However, direct fluorination can be challenging due to competing side reactions, requiring protection of other functional groups.
Protection and Deprotection
Phenolic and amino groups are often protected during multi-step synthesis to prevent side reactions:
- Phenol protection : Using silyl ethers or benzyl groups.
- Amino protection : Using carbamates such as Boc or Cbz groups.
- After key transformations, these protecting groups are removed under mild conditions to yield the target compound with intact stereochemistry.
Reaction Conditions and Catalysts
- Solvents: Commonly acetonitrile (MeCN), dimethyl sulfoxide (DMSO), or mixtures thereof.
- Catalysts: Chiral catalysts or bases such as BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) are used to facilitate selective reactions.
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
- Reaction monitoring: Techniques such as LC-MS and TLC under UV light are employed to track progress and purity.
Example Synthetic Procedure Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 5-Fluorophenol + chiral amino alcohol precursor | Formation of amino alcohol side chain at 3-position | Intermediate with protected groups |
| 2 | Electrophilic fluorination or substitution | Introduction of fluorine at 5-position | Fluorinated intermediate |
| 3 | Protection (e.g., Boc, silyl ethers) | Protect reactive phenol and amino groups | Stable intermediates for further steps |
| 4 | Deprotection under mild acidic/basic conditions | Removal of protecting groups | Target compound with free functional groups |
| 5 | Purification (chromatography, crystallization) | Isolation of pure product | Enantiomerically pure 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol |
Research Findings and Optimization
- Attempts to fluorinate aromatic intermediates after side chain installation can lead to elimination side products; thus, fluorination is often performed early or with appropriate protecting groups to avoid side reactions.
- Continuous flow reactors have been proposed to enhance reaction control, yield, and scalability for the synthesis of such fluorinated chiral phenols.
- Use of chiral catalysts and enantiopure starting materials improves stereochemical purity and overall yield of the target compound.
- Analytical methods such as LC-MS, NMR (including ^19F NMR), and chiral HPLC are essential for monitoring reaction progress and confirming stereochemical integrity.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Fluorination | Electrophilic fluorination (NFSI, Selectfluor) | High regioselectivity | Side reactions, elimination byproducts |
| Amino alcohol installation | Chiral pool synthesis, asymmetric catalysis | High stereoselectivity | Cost of chiral catalysts, multiple steps |
| Protection strategies | Boc, Cbz for amino; silyl ethers for phenol | Prevents side reactions | Additional synthetic steps required |
| Reaction environment | MeCN/DMSO solvents; room temperature conditions | Good solubility and reaction control | Solvent removal and purification needed |
| Scale-up considerations | Continuous flow reactors | Improved efficiency and reproducibility | Equipment investment |
Chemical Reactions Analysis
Types of Reactions
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research has indicated that compounds similar to 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol exhibit antidepressant properties. A study highlighted the efficacy of such compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in the treatment of depression . The structural modifications of this compound enhance its binding affinity to serotonin receptors, making it a candidate for further development as an antidepressant.
Antipsychotic Potential
The compound has also been investigated for its antipsychotic effects. In vivo studies demonstrated that it could reverse symptoms associated with amphetamine-induced hyperlocomotion in animal models, suggesting potential as a treatment for schizophrenia . The mechanism appears to involve modulation of glutamate receptors, which are implicated in psychotic disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is crucial for optimizing its pharmacological properties. Modifications to the hydroxyl and amino groups have been shown to significantly affect the compound's activity and selectivity towards specific receptors. For instance, variations in the fluorine substituent can alter lipophilicity and receptor binding profiles, enhancing therapeutic efficacy while reducing side effects .
Case Studies
Case Study 1: Antidepressant Development
In a controlled study, researchers synthesized several derivatives of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol and evaluated their antidepressant potential using rodent models. The most promising derivative showed a significant decrease in depressive-like behavior compared to controls, indicating that modifications to the core structure can yield compounds with enhanced therapeutic profiles .
Case Study 2: Antipsychotic Efficacy
Another study focused on the antipsychotic properties of this compound in a preclinical setting. The results indicated that specific analogs effectively reduced hyperactivity without causing sedation, a common side effect of many antipsychotic medications. This finding underscores the importance of targeted modifications to improve drug safety profiles .
Mechanism of Action
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomer: 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
Key Differences :
- Fluorine Position: The 4-fluoro isomer (CAS 1336466-72-8) has fluorine at the 4-position of the benzene ring, whereas the target compound has fluorine at the 5-position.
- Stereochemistry: The 4-fluoro isomer exhibits (1S,2S) stereochemistry in the aminohydroxypropyl chain, while the target compound has a single chiral center (1S). This could impact hydrogen-bonding interactions and receptor binding affinity.
- Physicochemical Data :
Functional Analogues: Ticagrelor-Related Compounds
Unlike the target compound, this molecule contains a triazolopyrimidine core and a difluorophenyl group. Key contrasts include:
- Complexity: The Ticagrelor analogue is larger (MW 522.57 g/mol) and includes sulfur and nitrogen heterocycles, which are absent in the simpler fluorophenol derivatives.
- Fluorine Role : Fluorine in the Ticagrelor compound enhances metabolic stability and binding affinity, a property that may extrapolate to the target compound’s 5-fluoro substituent.
Research Findings and Implications
Fluorine Position and Bioactivity
- Electronic Effects: The 5-fluoro substituent in the target compound may decrease the phenol’s acidity compared to the 4-fluoro isomer due to meta-directing effects, altering its reactivity in biological systems.
- Metabolic Stability : Fluorine at the 5-position could reduce oxidative metabolism by cytochrome P450 enzymes, a hypothesis supported by studies on fluorinated drug analogues.
Stereochemical Influences
- The (1S) configuration in the target compound’s side chain may enhance solubility in aqueous environments compared to the (1S,2S) diastereomer, as observed in chiral β-amino alcohol derivatives.
Biological Activity
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chemical compound with significant potential in pharmaceutical applications due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂FNO₂
- Molecular Weight : 185.20 g/mol
- Chirality : The compound features a chiral center, which can significantly influence its biological interactions and pharmacodynamics.
The presence of a fluorine atom at the para position relative to the hydroxyl group on the phenolic ring enhances the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors involved in various biochemical pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling and responses.
- Signal Transduction Pathways : By affecting these pathways, the compound may impact processes such as inflammation, cell proliferation, and apoptosis .
Biological Activity and Applications
Research indicates that 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol has notable biological activities that could be harnessed for therapeutic purposes:
Antipsychotic Potential
A study highlighted its potential as a positive allosteric modulator for metabotropic glutamate receptors, which are implicated in schizophrenia treatment. The compound demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models without significant side effects .
Anticancer Properties
The compound's ability to inhibit specific cancer-related enzymes suggests potential applications in oncology. Its structural modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol | Fluorine at meta position | Modulates inflammation pathways |
| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol | Fluorine at ortho position | Potential neuroprotective effects |
The differences in fluorine positioning significantly influence the compounds' binding affinities and biological activities.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol:
- Study on Receptor Interaction : A high-throughput screening identified this compound as a promising candidate for modulating mGlu5 receptors, leading to further optimization for enhanced efficacy in treating schizophrenia .
- In Vivo Efficacy : Preclinical trials demonstrated that the compound could effectively reduce symptoms associated with psychostimulant use without causing motor impairments, indicating a favorable safety profile .
- Metabolic Stability : Investigations into the compound's metabolic stability revealed that the fluorine substitution significantly enhances its bioavailability compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
